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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)-3-(p-tolyl)urea

Cat. No.: B5686204 Get Quote

An In-depth Technical Guide to 1-(4-Chlorophenyl)-3-(p-tolyl)urea

Nomenclature
The compound with the structure 1-(4-Chlorophenyl)-3-(p-tolyl)urea is a disubstituted urea

derivative. Its formal nomenclature and common synonyms are crucial for its identification in

chemical databases and scientific literature.

IUPAC Name: 1-(4-chlorophenyl)-3-(4-methylphenyl)urea[1]

Synonyms:

1-(4-chlorophenyl)-3-(p-tolyl)urea[1]

N-(4-Chlorophenyl)-N'-(p-tolyl)urea

KPSSOXIQJMVHAH-UHFFFAOYSA-N (InChIKey)[1]

Physicochemical Properties
The fundamental physicochemical properties of 1-(4-chlorophenyl)-3-(p-tolyl)urea are

summarized in the table below. These properties are essential for its handling, formulation, and

in silico modeling.
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Property Value Source

Molecular Formula C14H13ClN2O [1]

Molecular Weight 260.72 g/mol Calculated

Monoisotopic Mass 260.07166 Da [1]

XlogP (predicted) 3.5 - 3.7 [1][2]

SMILES
CC1=CC=C(C=C1)NC(=O)NC

2=CC=C(C=C2)Cl
[1]

InChI

InChI=1S/C14H13ClN2O/c1-

10-2-6-12(7-3-10)16-14(18)17-

13-8-4-11(15)5-9-13/h2-

9H,1H3,(H2,16,17,18)

[1]

Biological Activity and Applications
Aryl urea derivatives are a significant class of compounds in medicinal chemistry, exhibiting a

wide range of biological activities.[3] While specific quantitative biological data for 1-(4-
chlorophenyl)-3-(p-tolyl)urea is not extensively detailed in the provided results, the broader

class of N-aryl-N'-benzylurea and related scaffolds are known for their potential as kinase

inhibitors and anticancer agents.[4]

Derivatives of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea have demonstrated notable

antiproliferative effects against breast cancer cell lines.[5] Mechanistic studies on these related

compounds suggest they may act by inhibiting key signaling pathways involved in cancer

progression.[5]

Experimental Protocols
The synthesis of unsymmetrical ureas like 1-(4-chlorophenyl)-3-(p-tolyl)urea is typically

achieved through the reaction of an isocyanate with an amine. Below is a generalized

experimental protocol based on common synthetic methods for aryl ureas.

General Synthesis of 1-(4-chlorophenyl)-3-(p-tolyl)urea
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Objective: To synthesize 1-(4-chlorophenyl)-3-(p-tolyl)urea from p-toluidine and 4-

chlorophenyl isocyanate.

Materials:

p-Toluidine (4-methylaniline)

4-Chlorophenyl isocyanate

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

Stirring apparatus

Reaction vessel

Procedure:

In a clean, dry reaction vessel, dissolve 1.0 equivalent of p-toluidine in an appropriate

volume of anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

To this stirring solution, add a solution of 1.0 equivalent of 4-chlorophenyl isocyanate in

anhydrous THF dropwise at room temperature.

Allow the reaction mixture to stir at room temperature for a period of 2 to 12 hours. The

reaction progress can be monitored by Thin Layer Chromatography (TLC).

Upon completion of the reaction, the resulting precipitate (the urea product) is typically

collected by filtration.

The collected solid is washed with a small amount of cold solvent to remove any unreacted

starting materials.

The product can be further purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water) to yield the pure 1-(4-chlorophenyl)-3-(p-tolyl)urea.

The final product should be dried under vacuum and its identity and purity confirmed by

analytical methods such as NMR spectroscopy and mass spectrometry.
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Visualizations
Logical and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate a generalized synthetic

workflow and a potential signaling pathway inhibited by related aryl urea compounds.
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Caption: Generalized workflow for the synthesis of 1-(4-chlorophenyl)-3-(p-tolyl)urea.
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Potential Inhibition by Aryl Urea Derivatives
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Caption: Potential inhibitory action on the PI3K/Akt/mTOR signaling pathway by related aryl

ureas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [1-(4-Chlorophenyl)-3-(p-tolyl)urea IUPAC name and
synonyms]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b5686204#1-4-chlorophenyl-3-p-tolyl-urea-iupac-
name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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